

Application Note: ^{13}C - ^{15}N REDOR NMR Pulse Sequences for Labeled Alanine

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Compound of Interest

Compound Name: L-ALANINE (^{2-13}C ; ^{15}N)

Cat. No.: B1580368

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Abstract

This guide details the implementation, calibration, and analysis of Rotational Echo Double Resonance (REDOR) NMR experiments to measure heteronuclear distances, using Uniformly Labeled (

) L-Alanine as the gold-standard calibration system. Designed for researchers in structural biology and drug development, this protocol focuses on the precise measurement of the

dipolar coupling (approx. 1200 Hz for the C

-N bond) to validate spectrometer performance before analyzing unknown samples.

Introduction & Theory

The REDOR Mechanism

REDOR reintroduces the heteronuclear dipolar coupling that is normally averaged out by Magic Angle Spinning (MAS). By applying a train of rotor-synchronized

pulses to the "dephasing" spin (

, typically

) while observing the "spy" spin (

, typically

), the spatial part of the dipolar Hamiltonian is prevented from averaging to zero over the rotor period (

).

The experiment requires two acquisitions:

- (Reference): A standard Rotor-Synchronized Hahn Echo. No dephasing pulses are applied to the spin (or they are applied in a way that does not recouple).
- (Dephased): Rotor-synchronized pulses are applied to the spin, typically at and .

The difference signal (

) is directly related to the dipolar coupling constant (

) and the internuclear distance (

):

Why Labeled Alanine?

-L-Alanine is the industry-standard "ruler" for REDOR because:

- Crystallinity: It forms a rigid lattice with minimal conformational exchange.
- Known Geometry: The bond length is fixed at 1.48 Å, yielding a theoretical dipolar coupling of

Hz.

- Sensitivity: High labeling efficiency provides excellent Signal-to-Noise (S/N) for rapid calibration.

Experimental Configuration

Hardware Requirements

Component	Specification	Notes
Field Strength	400 MHz - 800 MHz (1H)	Higher fields improve sensitivity but increase CSA.
Probe	3.2 mm or 4.0 mm HXY/HX MAS	3.2 mm preferred for higher homogeneity.
MAS Controller	Stability Hz	Critical for rotor synchronization.
Amplifiers	3 Channels (H, C, N)	Must sustain long pulse trains (up to 20-30 ms).

Sample Preparation

- Material: 10-20 mg of

-L-Alanine (crystalline powder).
- Rotor Packing: Center the sample within the coil volume using KBr or Teflon spacers to ensure

field homogeneity.
- Spinning Speed: 8,000 Hz to 12,000 Hz (Standard). Ensure

is not a sub-multiple of the chemical shift difference to avoid Rotational Resonance ().

Pulse Sequence Design

The sequence uses Cross-Polarization (CP) to enhance

magnetization, followed by a REDOR recoupling block, and finally TPPM decoupling during acquisition.

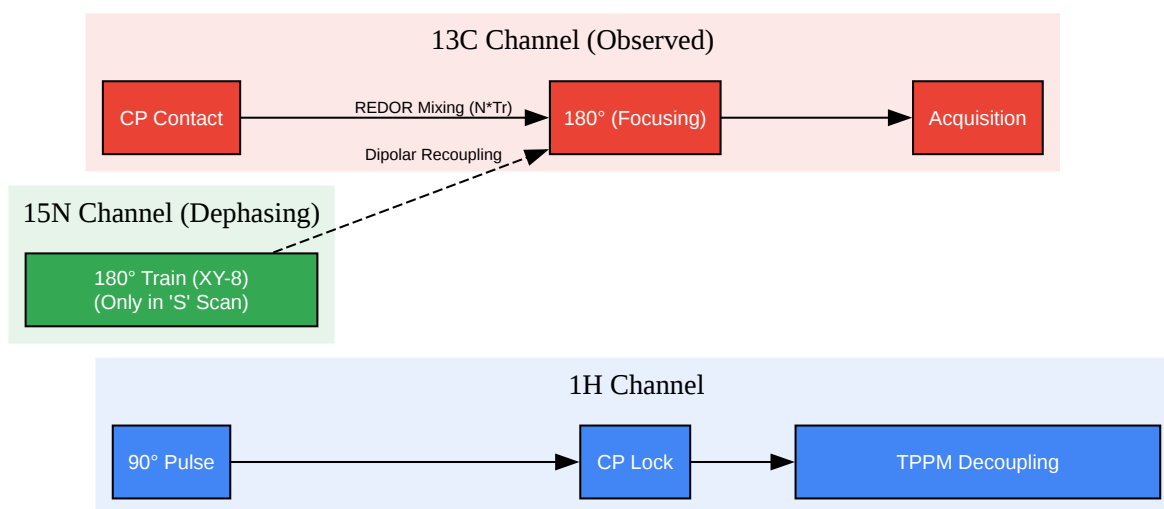
Phase Cycling (XY-8)

To compensate for pulse imperfections (flip angle errors and off-resonance effects), the XY-8 phase cycle is mandatory for the

-pulse train.

- Sequence:
- Logic: If the pulse train length exceeds 8, the cycle repeats.

Pulse Sequence Diagram



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Figure 1: Schematic of the $^{13}\text{C}\{^{15}\text{N}\}$ REDOR pulse sequence. The ^{15}N pi-pulse train is active only during the 'S' acquisition.

Step-by-Step Protocol

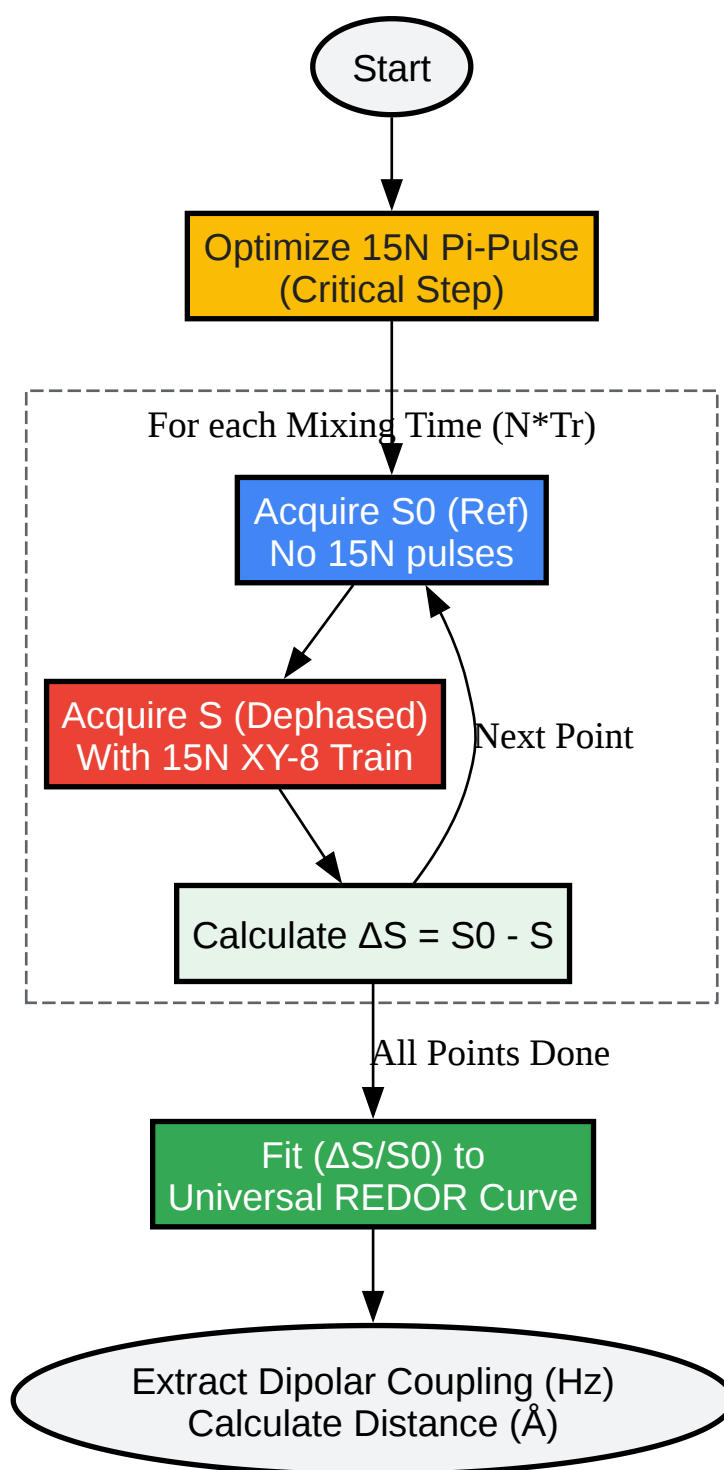
Phase 1: Spectrometer Calibration

- Magic Angle Setting: Use KBr to set the magic angle to precisely. Monitor the rotational echoes in the FID.
- Pulse Calibration:
 - : Determine the pulse (typically 3-4).
 - : This is critical. Optimize the -pulse on the alanine sample directly.
 - Run a standard CP-echo sequence.
 - Apply a pulse in the center of the echo delay.
 - Adjust power/time to minimize the signal (inverted REDOR effect) or use a direct excitation if sensitivity allows.
 - Target: (Hard pulse).

Phase 2: The REDOR Experiment Setup

- Load Pulse Program: cp_redor (Bruker) or equivalent redor_xy8.
- Set Parameters:
 - MAS Rate (): 8000 Hz.
 - Recycle Delay (D1): 3-5 seconds (Alanine is long).
 - CP Contact Time: 1-2 ms.
 - TD (Time Domain): 2k points.
 - NS (Scans): 32 or 64 (Alanine is sensitive).
- Define Loop Counters:
 - Create a variable list for I4 (number of rotor cycles).
 - Common list: 2, 4, 8, 16, 24, 32, 40, 48, 64, 80.
 - This corresponds to mixing times:

Phase 3: Acquisition Workflow



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Figure 2: Experimental workflow for REDOR distance measurement.

Data Analysis & Validation

Calculating

For each mixing time (), integrate the peak (approx 50 ppm) in both and spectra.

The Universal REDOR Curve

Plot

(y-axis) vs.

(x-axis). For an isolated spin pair (IS), the theoretical dephasing follows:

Where

are Bessel functions of the first kind.

Interpretation Table for Alanine

Mixing Time ()	Expected	Notes
Short (< 1 ms)	Linear Rise	Initial slope
Medium (2-5 ms)	0.4 - 0.8	Steepest part of the curve; most sensitive to distance.
Long (> 10 ms)	Approaches 1.0	Signal should decay to zero (full dephasing).

Validation Criteria:

- If

does not decay to 0 at long mixing times, check for

inhomogeneity or pulse miscalibration.
- The

(methyl) peak should show significantly slower dephasing (longer distance to N) than the

.

Troubleshooting

- Problem:

intensity decays too fast with mixing time.
 - Cause:

relaxation is too short.
 - Fix: Improve decoupling (increase TPPM power) or check for sample degradation.
- Problem:

curve is lower than predicted.
 - Cause: Pulse imperfections (

pulse not 180°).
 - Fix: Re-optimize

pulse width; Ensure XY-8 phase cycling is active.
- Problem: Rotary Resonance artifacts.
 - Cause:

matches the chemical shift difference between isotropic and sideband.

- Fix: Adjust MAS rate by

Hz.

References

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